Welcome to the BenchChem Online Store!
molecular formula C7H8BrNO B2648823 (4-Bromo-6-methylpyridin-2-YL)methanol CAS No. 448906-60-3

(4-Bromo-6-methylpyridin-2-YL)methanol

Cat. No. B2648823
M. Wt: 202.051
InChI Key: VSYVUCDSONNKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598208B2

Procedure details

A solution of 4-bromo-2-methyl-pyridine (735 mg, 4.14 mmol) in methanol (80 mL) and H2SO4 (20 μL) is heated to reflux. A solution of (NH4)2S2O8 (3.78 g, 16.6 mmol) in water (6.5 mL) is added dropwise to the stirred mixture. Upon completion of the addition, refluxing is continued for 2 h. The mixture is cooled and the reaction is quenched by adding 1 M aq. NaS2O3 solution. The mixture is further diluted with sat. aq. NaHCO3 solution and extracted twice with EA (2×300 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 3:2 to give (4-bromo-6-methyl-pyridin-2-yl)-methanol (156 mg) as a white solid; LC-MS: tR=0.32 min, [M+1]+=201.93.
Quantity
735 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
20 μL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
3.78 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[CH3:9][OH:10]>OS(O)(=O)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([CH3:8])[N:5]=[C:6]([CH2:9][OH:10])[CH:7]=1

Inputs

Step One
Name
Quantity
735 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
20 μL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
(NH4)2S2O8
Quantity
3.78 g
Type
reactant
Smiles
Name
Quantity
6.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the reaction is quenched
ADDITION
Type
ADDITION
Details
by adding 1 M aq. NaS2O3 solution
ADDITION
Type
ADDITION
Details
The mixture is further diluted with sat. aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 3:2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.